Thymopoietin, cys (28-39)-

Description

Historical Perspectives and Discovery of Thymopoietin (B12651440)

The journey to understanding thymic hormones began with the recognition of the thymus gland's crucial role in the immune system. Initially thought to be a vestigial organ in adults, research in the 1960s revealed its importance in the development and maturation of T-lymphocytes, a key component of the adaptive immune system. macmillan.org.ukmedicalnewstoday.comwikipedia.org This led to the search for the hormonal factors produced by the thymus that mediate these effects.

In the early 1970s, Gideon Goldstein and his colleagues isolated two closely related polypeptides from bovine thymus, which they named Thymopoietin I and Thymopoietin II. google.com Their discovery stemmed from investigations into myasthenia gravis, a neuromuscular disease often associated with thymic abnormalities. google.com These polypeptides were found to induce the differentiation of T-cell precursors and were identified as the long-sought-after thymic hormones. google.com Further research led to the characterization of thymosin, another family of thymic peptides, in the mid-1970s. nih.gov

Origin and Functional Significance of Thymic Hormones

The thymus gland, located in the upper chest, is the primary site of T-cell maturation. macmillan.org.ukmedichecks.com It produces several hormones, including thymopoietin, thymosin, and thymulin, which are essential for regulating the immune system. medichecks.comwebmd.comclevelandclinic.org These hormones play a vital role in the production and differentiation of various types of T-cells, which are responsible for fighting infections, eliminating cancerous cells, and preventing autoimmune responses. medicalnewstoday.commedichecks.com

Thymopoietin, specifically, is a polypeptide hormone that stimulates the production of T-cells. medichecks.comwebmd.comclevelandclinic.org It is now understood to be part of a larger family of proteins with various isoforms, such as TPα, TPβ, and TPγ, which may have diverse intracellular functions. nih.gov The levels of thymopoietin naturally decline with age, starting around the age of 10, which corresponds with the gradual shrinking of the thymus gland. nih.gov

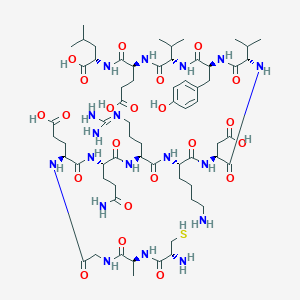

Structural Relationship of Cys-Thymopoietin (28-39) to Native Thymopoietin

Native thymopoietin is a 49-amino acid polypeptide. nih.govtaylorandfrancis.com The fragment Thymopoietin, Cys (28-39)- represents a specific, synthetically created portion of this larger molecule. This fragment encompasses the amino acid sequence from position 28 to 39 of the native thymopoietin, with an added cysteine (Cys) residue. The inclusion of cysteine is often for specific laboratory applications, such as coupling the peptide to a carrier protein for antibody production or to a solid support for experimental assays. researchgate.netnih.gov

The molecular formula for Thymopoietin, Cys (28-39)- is C64H104N18O22S. chemicalbook.comlabr.cc This specific fragment was synthesized to study the structure-activity relationship of thymopoietin and to pinpoint the regions of the hormone responsible for its biological effects. nih.gov

Association with Thymopentin (B1683142) (Thymopoietin 32-36) as an Active Site within the Fragment

Within the 28-39 amino acid sequence of thymopoietin lies a smaller, five-amino-acid segment known as thymopentin (TP-5). nih.govprospecbio.comumassmed.edu Thymopentin corresponds to residues 32-36 of thymopoietin and has the sequence Arg-Lys-Asp-Val-Tyr. nih.govprospecbio.com Remarkably, this pentapeptide exhibits the full biological activity of the entire thymopoietin molecule. umassmed.edu It is considered the active site of the hormone. prospecbio.comjst.go.jp

The discovery that this small fragment retained the immunomodulatory properties of the much larger parent hormone was a significant breakthrough. prospecbio.comtandfonline.com It allowed for the synthesis of a much simpler and more stable molecule for research and potential therapeutic applications. The fragment Thymopoietin, Cys (28-39)- is of particular interest because it contains this crucial thymopentin active site. nih.gov Studies have shown that the N-terminal amino acids of thymopentin are critical for its biological activity. jst.go.jp

Research Findings on Thymopoietin and its Fragments

| Finding | Description | Reference |

| Discovery of Thymopoietin | Isolated from bovine thymus and shown to induce T-cell differentiation. | google.com |

| Thymopentin as Active Site | The pentapeptide fragment (residues 32-36) exhibits the full biological activity of thymopoietin. | nih.govumassmed.edu |

| Cys-Thymopoietin (28-39)- Synthesis | Synthesized for use in immunological studies, including antibody production. | researchgate.netnih.gov |

| Mechanism of Action | Thymopentin, like thymopoietin, induces intracellular cGMP elevations in T-cell lines. | nih.gov |

| Structural Requirements | The N-terminal amino acids of thymopentin are essential for its biological activity. | jst.go.jp |

Properties

CAS No. |

106939-01-9 |

|---|---|

Molecular Formula |

C64H104N18O22S |

Molecular Weight |

1509.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C64H104N18O22S/c1-30(2)25-44(63(103)104)80-58(98)41(19-22-48(88)89)77-61(101)50(31(3)4)81-59(99)42(26-34-13-15-35(83)16-14-34)79-62(102)51(32(5)6)82-60(100)43(27-49(90)91)78-55(95)37(11-8-9-23-65)74-54(94)38(12-10-24-70-64(68)69)75-57(97)40(17-20-45(67)84)76-56(96)39(18-21-47(86)87)73-46(85)28-71-52(92)33(7)72-53(93)36(66)29-105/h13-16,30-33,36-44,50-51,83,105H,8-12,17-29,65-66H2,1-7H3,(H2,67,84)(H,71,92)(H,72,93)(H,73,85)(H,74,94)(H,75,97)(H,76,96)(H,77,101)(H,78,95)(H,79,102)(H,80,98)(H,81,99)(H,82,100)(H,86,87)(H,88,89)(H,90,91)(H,103,104)(H4,68,69,70)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,50-,51-/m0/s1 |

InChI Key |

MMZDOXPJLRJKSE-DBAKCZCVSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N |

Other CAS No. |

106939-01-9 |

sequence |

CAGEQRKDVYVEL |

Synonyms |

Cys-thymopoietin (28-39) Cys-TP (28-39) cysteinyl-thymopoietin (28-39) thymopoietin, Cys (28-39)- |

Origin of Product |

United States |

Synthetic Methodologies and Peptide Analogue Development

Chemical Synthesis of Cys-Thymopoietin (28-39) Peptide Fragments

The chemical synthesis of thymopoietin (B12651440) fragments is crucial for investigating their biological functions. The peptide fragment corresponding to Cys-thymopoietin (28-39) and similar sequences have been successfully synthesized, primarily utilizing solid-phase peptide synthesis (SPPS) methodologies.

A notable example is the synthesis of a peptide corresponding to positions 29-41 of bovine thymopoietin II, accomplished through the Merrifield solid-phase technique. nih.govsigmaaldrich.com This method involves assembling the peptide chain step-by-step on a solid resin support. The purity and correct sequence of the synthesized peptide were confirmed through amino acid analysis, C-terminal analysis, and manual Edman degradation, which revealed a purity of 96%. nih.gov This synthetic peptide was instrumental in demonstrating that the active site of thymopoietin is contained within this smaller fragment, as it selectively induced the differentiation of T-lymphocytes, a characteristic action of the native hormone. nih.govsigmaaldrich.com

Similarly, a synthetic peptide for Cys-thymopoietin (28-39) was prepared to serve as an immunogen for producing antibodies against the native thymopoietin. nih.gov This fragment is significant as it corresponds to an antigenic, hydrophilic region of thymopoietin that includes the pentapeptide active site, thymopentin (B1683142) (TP-5), located at residues 32-36 (Arg-Lys-Asp-Val-Tyr). nih.govresearchgate.net

Table 1: Examples of Synthesized Thymopoietin Fragments This table is interactive. Users can sort columns by clicking on the headers.

| Peptide Fragment | Synthesis Method | Purpose of Synthesis | Reference |

|---|---|---|---|

| Thymopoietin (29-41) | Merrifield Solid-Phase | Study of biological activity (T-cell differentiation) | nih.govsigmaaldrich.com |

Derivatization Strategies for Research Applications

Derivatization of synthetic peptides like Cys-thymopoietin (28-39) is a key strategy for enabling various research applications, from generating specific antibodies to improving analytical detection.

One significant application is the creation of effective immunogens. For instance, synthetic Cys-thymopoietin (28-39) was chemically coupled via diazo linkages to aminophenyl thioether-derivatized paper disks. nih.gov These derivatized disks, when implanted into the peritoneal cavities of mice, successfully elicited an immune response, leading to the production of antibodies that reacted with both the synthetic peptide and native thymopoietin. nih.govresearchgate.net This method proved superior to conventional immunization techniques for this specific peptide. nih.gov

For analytical purposes, such as mass spectrometry, derivatization can enhance the ionization efficiency of peptides, which is particularly useful for detecting low-concentration samples. shimadzu-webapp.eu General methods for peptide derivatization that could be applied to thymopoietin fragments include the modification of specific amino acid side chains. google.com For example, the guanidine (B92328) group of arginine residues can be modified under alkaline conditions, and carboxyl groups can be altered using carbodiimides. google.com Another strategy involves introducing a stable positive charge by reacting primary amino groups (like the one in lysine) with pyrylium (B1242799) salts to form pyridinium (B92312) salts, which can increase detection sensitivity by orders of magnitude. shimadzu-webapp.eu

Design and Synthesis of Thymopoietin and Thymopentin Analogues

The development of thymopoietin and thymopentin analogues aims to overcome the limitations of the native peptides, such as poor metabolic stability, and to probe structure-activity relationships. researchgate.netgoogle.com This involves creating modified versions, including cyclic, proteolytically stable, and stereoisomeric analogues.

Cyclization is a widely used strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity, selectivity, and stability. longdom.orgnih.gov The synthesis of cyclic analogues of thymopoietin and thymopentin has been a focus of research to understand the biologically active conformation. nih.govresearchgate.net

Researchers have designed and synthesized novel cyclic peptides related to thymopentin based on theoretical computer modeling, including molecular dynamics and energy minimization techniques. nih.gov For example, the cyclic peptide c(Arg-Pro-Asp-D-Val-Tyr) was designed, and its preferred conformation was predicted to contain a beta-turn. nih.gov The synthesis of such cyclic peptides often involves the initial solid-phase synthesis of a linear precursor, followed by a head-to-tail cyclization step in solution, a process that can be facilitated by reagents like 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P). nih.govgoogle.com

Conformational analysis of these cyclic analogues, using techniques like NMR spectroscopy, provides insights into their three-dimensional structure. researchgate.netbnmrz.org Studies on a series of ten cyclic pentapeptide analogues of thymopoietin helped to exclude an extended conformation for the linear active fragment, suggesting that a folded structure is required for biological activity. researchgate.net

A major drawback of thymopentin (TP-5) is its rapid degradation by plasma proteases, with a reported half-life of only 1.5 minutes, which limits its therapeutic potential. google.com Consequently, significant research has been dedicated to creating analogues with enhanced enzymatic stability. researchgate.netgoogle.com

Several strategies have been employed to achieve this:

Amino Acid Substitution: Replacing specific amino acids with non-natural ones, such as D-amino acids, can render the peptide resistant to proteolysis. longdom.orguq.edu.au

N/C-Terminal Modification: Modifying the N-terminus (e.g., by acetylation) or the C-terminus can protect the peptide from degradation by exopeptidases. nih.gov

Retro-Inverso Peptides: This approach involves reversing the sequence of a peptide fragment and inverting the chirality of the amino acids, resulting in a "retro-inverso" analogue. These analogues have altered peptide bonds that are not recognized by proteases. This strategy has been successfully applied to thymopentin, with some retro-inverso analogues showing significantly longer plasma half-lives (e.g., 22 minutes) compared to the native peptide, while maintaining immunomodulatory activity. google.com

Table 2: Strategies for Enhancing Proteolytic Stability of Thymopentin Analogues This table is interactive. Users can sort columns by clicking on the headers.

| Modification Strategy | Description | Example/Outcome | Reference |

|---|---|---|---|

| Amino Acid Substitution | Replacing L-amino acids with D-amino acids at non-critical positions. | Enhances resistance to proteases. | longdom.orguq.edu.au |

| N/C-Terminal Modification | Capping the peptide ends (e.g., acetylation) to block exopeptidases. | Improves stability against plasma degradation. | nih.gov |

The synthesis of stereoisomeric peptide libraries, which include peptides with D-amino acid substitutions, is a powerful tool for exploring the conformational space and identifying analogues with novel or improved properties. researchgate.net This strategy has been applied to thymopoietin analogues. researchgate.netresearchgate.net

The investigation of cyclic pentapeptide analogues of thymopoietin included a library of ten stereoisomers, incorporating both D- and L-forms of various amino acids (e.g., D-Lys, D-Val). researchgate.net The conformational analysis of these stereoisomers by NMR spectroscopy was crucial in defining structure-activity relationships. researchgate.net The substitution with D-amino acids is known to induce specific turn structures and can significantly impact the peptide's biological activity and stability. longdom.org For example, the replacement of L-amino acids with their D-isomers in certain peptide helices has been shown to systematically modulate their structure and improve their therapeutic index. longdom.org The creation and analysis of such libraries are essential for the rational design of peptidomimetics with desired biological functions.

Immunological Functions and Cellular Regulation

Modulation of T Lymphocyte Differentiation and Maturation

Thymopoietin (B12651440) is a critical factor in the development and maturation of T lymphocytes, a process that originates from hematopoietic progenitor cells and occurs within the thymus. nih.gov This intricate process involves several stages, guided by the thymic microenvironment, to produce functional, non-self-reactive T cells that are then released into the periphery. nih.govnau.edu

Thymopoietin plays a foundational role in inducing the differentiation of early T cell precursors. nih.gov Lymphoid progenitors, which arise from hematopoietic stem cells in the bone marrow, migrate to the thymus to undergo their maturation into functional T cells. nau.edu Thymopoietin provides essential signals that trigger this differentiation process in precursor cells, initiating their development along the T cell lineage. nih.gov This induction is associated with an elevation of intracellular cyclic AMP (cAMP) in the precursor cells, which serves as a key signal for them to commence further differentiation. nih.gov

Once T cell precursors enter the thymus, they are referred to as thymocytes and begin a complex maturation pathway. This journey starts in the thymic cortex, where thymocytes proliferate and begin to acquire specific T cell surface antigens. taylorandfrancis.com Thymopoietin, as a key thymic hormone, is considered a maturation factor in this process. taylorandfrancis.com As thymocytes mature, they migrate from the cortex to the medulla for the final stages of development before exiting the thymus as mature T cells. taylorandfrancis.com This maturation process includes critical checkpoints such as positive and negative selection, which ensure that the mature T cells are both functional and self-tolerant. nau.edu The entire process is dependent on signals from the thymic stroma, including epithelial cells that secrete thymopoietin. nih.gov

The influence of thymopoietin extends beyond the thymus to mature T cells circulating in the peripheral lymphoid organs. Research has shown that thymopoietin can enhance the proliferative response of peripheral T cells from the lymph nodes and spleen to allogeneic stimulation at very low concentrations. nih.gov This immunoregulatory effect on peripheral T cells is mediated by a different intracellular signaling pathway than that used for precursor induction, involving a rapid and transient increase in cyclic GMP (cGMP) levels. nih.govnih.gov This suggests that thymopoietin interacts with one or more subpopulations of mature T cells to modulate their activity. nih.gov Further studies have indicated that thymopentin (B1683142) can influence the balance of T helper cell subsets, showing an increase in Th1 and Th17 cells and a decrease in Th2 and Treg responses in certain experimental models. taylorandfrancis.com

Regulation of Other Immune Cell Activities

The immunomodulatory effects of thymopoietin and its active fragment, thymopentin, are not limited to the T lymphocyte lineage. Research indicates that these peptides also influence the function of other crucial components of the innate and adaptive immune systems, including Natural Killer (NK) cells and dendritic cells (DCs).

Natural Killer (NK) cells are cytotoxic lymphocytes of the innate immune system, critical for early defense against viral infections and cancer. Studies have demonstrated that thymopentin (TP-5) can enhance the activity of these cells. In a study involving elderly subjects, administration of TP-5 resulted in a significantly higher NK activity in fresh peripheral blood mononuclear cells (PBMCs). nih.gov This suggests a role for the peptide in bolstering innate immune surveillance, which can decline with age.

| Study Population | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Elderly Subjects | Fresh Peripheral Blood Mononuclear Cells (PBMC) | Significantly higher NK activity after TP-5 treatment. | nih.gov |

| Elderly Subjects | IL-2-precultured PBMC | No significant modification of cytotoxic capacity. | nih.gov |

Dendritic cells (DCs) are potent antigen-presenting cells that form a crucial bridge between the innate and adaptive immune systems. The maturation and function of DCs are critical for initiating T cell responses. Research on murine bone-marrow-derived dendritic cells (BMDCs) has shown that thymopentin is a potent inducer of DC maturation. nih.gov

Treatment with thymopentin leads to significant phenotypic and functional changes in DCs. Phenotypically, it upregulates the expression of crucial surface molecules involved in T cell activation. Functionally, it enhances the ability of DCs to stimulate T cell proliferation and produce key cytokines, while reducing their capacity for phagocytosis, a hallmark of mature DCs shifting from antigen capture to antigen presentation. nih.gov

| Parameter | Effect of Thymopentin | Reference |

|---|---|---|

| Surface Molecule Expression | ||

| CD40 | Up-regulated | nih.gov |

| CD80 | Up-regulated | nih.gov |

| CD86 | Up-regulated | nih.gov |

| CD83 | Up-regulated | nih.gov |

| MHC Class II | Up-regulated | nih.gov |

| Cellular Function | ||

| Phagocytosis | Down-regulated | nih.gov |

| DC-driven CD4+ T cell proliferation | Increased | nih.gov |

| Cytokine Production | ||

| Interleukin-12 (IL-12) | Enhanced | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Enhanced | nih.gov |

These findings indicate that thymopentin intensifies the DC/T-cell pathway, providing a rationale for its potential use as an adjuvant in DC-based vaccines and various immune-related conditions. nih.gov

Interactions with B Lymphocytes

While the primary role of thymopoietin and its derivatives is centered on the maturation and differentiation of T lymphocytes, evidence suggests a more complex, albeit less direct, influence on B lymphocytes. Research indicates that thymopoietin's effects on B cells are largely secondary to its modulation of T cell activity. nih.govtaylorandfrancis.com Specifically, by influencing helper T cells, which are essential for B cell activation, thymopoietin can indirectly impact the humoral immune response—the branch of immunity governed by antibodies produced by B cells. wikipedia.orgnih.gov

A synthetic peptide corresponding to positions 29-41 of thymopoietin II was shown to selectively induce the differentiation of T lymphocytes without directly affecting complement receptor-positive (CR+) B lymphocytes in vitro. nih.gov This finding underscores the specificity of thymopoietin for the T cell lineage. However, some thymic peptides, such as thymopentin (TP-5), have been observed to decrease the expression of Programmed cell death protein 1 (PD-1) on B lymphocytes in certain contexts, suggesting a potential for modulating B cell function, even if indirectly. taylorandfrancis.com A highly similar protein, thysplenin, which differs from thymopoietin by only four amino acids, has been shown to induce the differentiation of both B and T cells, highlighting how minor structural changes can significantly alter biological activity. taylorandfrancis.com

The interaction between thymic B cells and developing T cells (thymocytes) within the thymus is crucial for establishing central tolerance, a process that eliminates self-reactive T cells. frontiersin.orgnews-medical.net B cells in the thymus present the body's own proteins to T cells; if a T cell reacts too strongly, it is eliminated, preventing future autoimmune reactions. news-medical.net This essential "training" process highlights an important, albeit indirect, role for B cells in cellular immunity that is influenced by the thymic environment shaped by hormones like thymopoietin.

Immunomodulatory Mechanisms Beyond T Cell Development

The biological activities of thymopoietin-related compounds extend beyond their foundational role in T cell development, encompassing a broader spectrum of immunomodulatory functions. consensus.appresearchgate.net These peptides can both stimulate and suppress immune responses, influence the formation of new blood vessels, and contribute to tissue repair processes. consensus.appresearchgate.net

Role in Immune Response Stimulation and Suppression

Thymopoietin and its fragments exhibit a dual immunomodulatory capability, acting as both stimulators and suppressors of the immune response depending on the context. consensus.appbohrium.com The well-studied fragment, thymopentin (TP-5), corresponding to amino acids 32-36, is known for its immunostimulatory effects. It can correct immunodeficiencies and has been used to enhance cellular immunity. nih.gov Conversely, other synthetic fragments and related peptides can exert immunosuppressive effects. For instance, the peptide Thymodepressin has demonstrated pronounced immunoinhibitory activity in various models. nih.gov

This dual functionality allows these peptides to help maintain immune homeostasis. They can upregulate immune responses to fight infections while also being able to suppress the activity of self-reactive T cells that cause autoimmune diseases. nih.govnih.gov The specific effect often depends on the peptide's structure and the prevailing immunological conditions. nih.gov

Table 1: Immunomodulatory Effects of Thymopoietin Fragments

| Peptide Fragment | Primary Effect | Observed Outcome | Reference |

|---|---|---|---|

| Thymopentin (TP-5) | Immunostimulation | Corrects immunodeficiencies, enhances T lymphocyte maturation. | nih.gov |

| TP-3 (a.a. 32-34) | Immunostimulation/Restoration | Increased Thy1+ and Lyt2+ cells; inhibited autoantibody production. | nih.gov |

| TP-4 (a.a. 32-35) | Immunostimulation/Restoration | Increased Thy1+ and Lyt2+ cells. | nih.gov |

| Thymodepressin | Immunosuppression | Inhibits proliferation of stimulated lymphocytes; suppresses graft-versus-host-reaction. | nih.gov |

Involvement in Angiogenesis-Related Immunomodulation

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological events like wound healing and pathological conditions such as tumor growth. nih.gov This process is intricately linked with the immune system. Thymic peptides can modulate physiological processes including angiogenesis. consensus.appresearchgate.net

Research suggests that thymopoietin-related compounds can influence angiogenesis indirectly by modulating the activity of immune cells. researchgate.net For example, Body Protection Compound 157 (BPC-157), another peptide studied for regenerative properties, is known to promote angiogenesis, which is crucial for delivering nutrients and oxygen to damaged tissues. polarispeptides.com While direct studies on "Thymopoietin, cys (28-39)-" are limited, the broader family of thymic peptides is recognized for its role in tissue regeneration, which inherently involves vascular remodeling. consensus.app The interplay between immune cells and endothelial cells is critical, and factors that modulate immune responses can consequently affect the balance of pro- and anti-angiogenic signals in the tissue microenvironment. nih.gov

Contribution to Wound Healing Processes

The process of wound healing involves a complex and coordinated sequence of hemostasis, inflammation, proliferation, and tissue remodeling. mdpi.comnih.gov Thymic peptides play a significant role in this process through their immunomodulatory and regenerative capabilities. consensus.appresearchgate.net

During the inflammatory phase of wound healing, thymic peptides can regulate the activity of immune cells like macrophages and lymphocytes to ensure an effective but controlled inflammatory response. nih.gov This modulation is crucial for clearing pathogens and cellular debris without leading to chronic inflammation, which can impair healing. nih.gov

Beyond their immune effects, peptides like Thymosin Beta-4 (a fragment of which is TB-500) have been shown to directly promote tissue repair by regulating actin, a key protein for cell migration. polarispeptides.comnih.gov This action, combined with anti-inflammatory properties, helps accelerate recovery. polarispeptides.com Peptides can stimulate the proliferation and migration of keratinocytes and fibroblasts, which are essential cells for closing the wound and rebuilding the dermal structure. mdpi.com This multifaceted contribution, affecting both immune and structural cells, highlights the therapeutic potential of thymic peptides in tissue regeneration. driphydration.com

Table 2: Role of Peptides in Wound Healing Phases

| Healing Phase | Key Cellular/Process Involvement | Reported Peptide Action | Reference |

|---|---|---|---|

| Inflammation | Neutrophil and macrophage recruitment; cytokine release. | Modulates immune cell activity to control inflammation. | nih.gov |

| Proliferation | Keratinocyte & fibroblast migration/proliferation; angiogenesis. | Promotes migration of keratinocytes and fibroblasts; supports angiogenesis. | polarispeptides.commdpi.com |

| Remodeling | Collagen deposition and tissue maturation. | Supports extracellular matrix synthesis and tissue regeneration. | nih.gov |

Molecular Mechanisms and Receptor Interactions

Intracellular Signaling Cascades Mediated by Thymopoietin (B12651440) Fragments

The binding of thymopoietin fragments to their receptors triggers a cascade of intracellular events, primarily involving second messenger systems and key signaling pathways that regulate cellular responses.

A primary and rapid response to thymopoietin and its active fragment, the pentapeptide thymopentin (B1683142) (TP-5, corresponding to residues 32-36), is the elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.compnas.org This effect has been demonstrated in specific populations of lymphocytes. Studies have shown that thymopoietin treatment of peripheral T-lymphocyte populations leads to a swift and transient increase in cGMP levels, which is correlated with enhanced T-cell proliferative responses to allogeneic stimulation. pnas.org This activation of the cGMP pathway is a key component of the signal transduction mechanism for thymopoietin's action on T-cells. mdpi.compnas.org Notably, this increase in cGMP is not accompanied by a rise in cyclic adenosine (B11128) monophosphate (cAMP), suggesting a specific signaling route. pnas.org

Research indicates a significant cross-talk between thymic peptides, including thymopentin, and the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB family of transcription factors is crucial in regulating immune and inflammatory responses. genome.jpwikipedia.org Thymopentin (TP-5) has been shown to exert neuroprotective effects by inhibiting the NF-κB/NLRP3 signaling pathway, thereby alleviating lipopolysaccharide-induced neuroinflammation. nih.gov Further studies have demonstrated that thymic peptides can inhibit NF-κB activation in human T lymphocyte (Jurkat) cells in a dose-dependent manner. tandfonline.com This inhibitory action may be mediated through antioxidant mechanisms. tandfonline.com In models of psoriasis, thymopentin treatment reduced inflammation by inhibiting the NF-κB signaling pathway, leading to a decrease in the expression of key proteins like p-p65, IKK-ɑ, and IKK-β. dovepress.com Conversely, a novel hybrid peptide derived from thymopentin demonstrated the ability to activate the MyD88-NF-кB signaling pathway, suggesting that the modulatory role of thymopoietin-related peptides on NF-κB can be context-dependent. frontiersin.org

Comparative Analysis with Homologous Thymic Peptides (e.g., Thysplenin)

To better understand the specificity of thymopoietin's actions, a comparative analysis with its homologous peptide, thysplenin (previously known as splenin), is insightful. Thysplenin is a closely related polypeptide found in the spleen that differs from thymopoietin in its amino acid sequence. This slight variation in structure leads to distinct biological activities.

While thymopoietin primarily directs the differentiation of T-cells and inhibits the phenotypic differentiation of B-cells, thysplenin induces the differentiation of both T-cell and B-cell precursors. Furthermore, thymopoietin affects neuromuscular transmission, a property not shared by thysplenin.

The differing biological effects of these two peptides can be attributed to their interactions with different receptor subtypes. The synthetic pentapeptide corresponding to the active site of thysplenin, known as splenopentin, reproduces the biological activities of the full-length thysplenin molecule. This suggests that the specificity of action is determined by the subtle differences in the active site sequence, which in turn dictates receptor binding and subsequent cellular response.

| Feature | Thymopoietin | Thysplenin |

| Primary Immune Function | Induces T-cell differentiation; Inhibits B-cell differentiation. | Induces both T-cell and B-cell differentiation. |

| Neuromuscular Activity | Affects neuromuscular transmission. | Does not affect neuromuscular transmission. |

| Active Pentapeptide | Thymopentin (residues 32-36). | Splenopentin (residues 32-36). |

Structure Activity Relationship Sar Analysis

Identification of Key Amino Acid Residues for Biological Activity

The biological activity of thymopoietin (B12651440) is largely attributed to a specific pentapeptide sequence, thymopentin (B1683142) (TP-5), which corresponds to residues 32-36 of the parent hormone. researchgate.netresearchgate.net This sequence, Arg-Lys-Asp-Val-Tyr, is considered the active site and is capable of reproducing the biological activities of the full-length thymopoietin molecule. researchgate.netresearchgate.net The fragment Thymopoietin, cys (28-39)- encompasses this critical region.

Research has shown that this pentapeptide is essential for inducing the differentiation of T lymphocytes, a primary function of thymopoietin. nih.gov The specific amino acids within this sequence play crucial roles. For instance, the positively charged residues Arginine (Arg) and Lysine (Lys) are thought to be important for receptor interaction.

Conformational Requirements for Receptor Binding and Efficacy

The binding of a ligand to its receptor often induces conformational changes in the receptor, a process that is fundamental to signal transduction. oatext.com For peptide hormones like thymopoietin, the flexibility of the peptide backbone allows it to adopt a specific conformation upon interacting with the receptor's binding pocket. plos.org This "induced fit" stabilizes the ligand-receptor complex and initiates the downstream cellular response. The introduction of a cysteine residue in Thymopoietin, cys (28-39)- allows for potential modifications, such as the formation of disulfide bonds, which can constrain the peptide's conformation and potentially enhance its receptor binding affinity and stability. googleapis.com

Relationship Between Antigenic Regions and Active Sites within the Peptide Sequence

An interesting aspect of thymopoietin is the overlap between its antigenic regions and its active site. The fragment corresponding to residues 28-39, which includes the active pentapeptide, has been identified as a hydrophilic and antigenic region of thymopoietin. nih.gov This means that this portion of the molecule is capable of eliciting an antibody response. nih.gov

Specifically, Cys-thymopoietin 28-39 has been used to successfully generate antibodies that react with both the synthetic peptide and the native thymopoietin hormone. nih.gov This finding highlights that the same region responsible for the hormone's biological activity is also recognized by the immune system. This dual role is significant, as it suggests that the active site is exposed on the surface of the molecule, making it accessible for both receptor binding and antibody recognition.

Impact of Structural Modifications on Functional Potency

The inherent instability of peptides in biological systems has driven research into structural modifications aimed at enhancing their functional potency and stability. For thymopentin and its analogs, various modifications have been explored.

One approach involves the synthesis of analogs with altered amino acid sequences to improve resistance to proteolytic degradation while maintaining biological activity. researchgate.net Another strategy is the cyclization of the peptide. Cyclic peptides often exhibit higher affinity and specificity for their receptors due to reduced conformational freedom, which can pre-organize the peptide into a bioactive conformation. nih.gov

Below is a data table summarizing key research findings related to the structure-activity relationship of thymopoietin fragments.

| Peptide Fragment | Key Residues/Sequence | Biological Activity | Research Finding | Reference |

| Thymopentin (TP-5) | Arg-Lys-Asp-Val-Tyr (residues 32-36) | Induces T-cell differentiation; represents the active site of thymopoietin. | Retains the biological activity of the native hormone. | researchgate.netresearchgate.net |

| Thymopoietin (29-41) | Contains the TP-5 sequence. | Selectively induces T-lymphocyte differentiation. | Possesses about 3% of the activity of full-length thymopoietin, suggesting the importance of tertiary structure for full potency. | nih.gov |

| Cys-Thymopoietin (28-39) | Cys followed by residues 28-39. | Antigenic; contains the active site. | Used to generate antibodies that recognize both the synthetic peptide and native thymopoietin. | nih.gov |

| Modified Thymopentin (RR-11, RY-11) | Analogs of TP-5 with enhanced cationicity. | Retained immunomodulatory activity and gained antimicrobial properties. | Structural modifications can introduce new biological functions. | nih.gov |

Methodological Approaches in Research

In Vitro Cellular Assays and Models

In vitro studies are fundamental to elucidating the direct cellular effects of Thymopoietin (B12651440), cys (28-39)-. These assays provide a controlled environment to measure specific biological responses in isolated cells and cell lines.

Lymphocyte response studies are crucial for assessing the influence of thymic peptides on T-cell populations. Thymopoietin has been shown to enhance the proliferative response of peripheral T cells from lymph nodes and spleens when stimulated by allogeneic cells nih.gov. This enhancement suggests an interaction with one or more T-cell subpopulations, which is associated with early changes in cyclic nucleotide metabolism nih.gov.

While direct studies on Thymopoietin, cys (28-39)- and E-rosette formation are not detailed in the provided results, assays involving other thymic hormones like thymosin have demonstrated the utility of this method. In patients with advanced malignant neoplasms, thymosin was shown to significantly increase the E-rosette-forming capacity of peripheral blood lymphocytes, which is indicative of an increase in the levels or functions of circulating T-lymphocytes nih.gov. This type of assay remains a relevant methodological approach for evaluating the effects of thymopoietin fragments on T-cell maturation and function.

The functional activity of thymopoietin has been evaluated using established human cell lines. Specific T-cell lines have been identified that respond to thymopoietin by elevating intracellular cyclic Guanosine (B1672433) Monophosphate (cGMP), but not cyclic Adenosine (B11128) Monophosphate (cAMP). This specific signaling response provides a reliable method for assessing the biological activity of thymopoietin and its analogues.

Ten human cell lines were tested for their responsiveness to thymopoietin, with three T-cell lines demonstrating a significant increase in intracellular cGMP researchgate.net. The details of these findings are summarized in the table below.

| Cell Line | Cell Type | Response to Thymopoietin (cGMP Elevation) |

| CCRF-CEM | T-cell | Responsive |

| MOLT-4 | T-cell | Responsive |

| CCRF-HSB-2 | T-cell | Responsive |

| Other 7 Lines | Various (non-T-cell) | Non-responsive |

This table summarizes the responsiveness of various human cell lines to thymopoietin, as measured by intracellular cGMP levels. researchgate.net

High-throughput screening (HTS) is a key methodological approach for discovering and optimizing new biologically active compounds. While specific HTS campaigns for Thymopoietin, cys (28-39)- analogues are not detailed in the search results, the established cell line-based functional assays provide a foundation for such screening. An HTS assay could be developed using a T-cell line that reliably elevates cGMP in response to thymopoietin, such as CCRF-CEM researchgate.net.

The general process for such a screen would involve:

Seeding the responsive cells in multi-well plates.

Adding a library of chemical analogues of Thymopoietin, cys (28-39)- to the wells.

Measuring the intracellular cGMP levels using a detectable signal, such as fluorescence or luminescence.

Identifying "hits" or compounds that produce a significant change in the signal, indicating biological activity.

This approach would allow for the rapid testing of thousands of compounds to identify analogues with potentially enhanced stability or activity nih.govnih.gov.

Animal Models for Immunological Studies

Animal models are indispensable for studying the complex immunological effects of substances like Thymopoietin, cys (28-39)- in a whole-organism context. These models allow for the investigation of both the humoral (antibody-based) and cellular immune responses in vivo.

A key aspect of characterizing a synthetic peptide fragment is determining its antigenicity—the ability to induce a specific antibody response. Research has demonstrated that Thymopoietin, cys (28-39)- can be used to successfully generate antibodies against both the synthetic peptide and native thymopoietin in mice nih.gov.

A notable study utilized a novel immunization method where the synthetic Cys-thymopoietin 28-39 peptide was coupled to paper disks and implanted into the peritoneal cavities of mice researchgate.netnih.govresearchgate.net. This technique proved superior to conventional immunization methods. The results showed that after four implantations, all mice in the disk-immunized group developed the desired antibodies, whereas mice immunized conventionally with the peptide alone or complexed with another protein failed to produce antibodies nih.gov.

| Immunization Method | Number of Mice | Outcome (Antibody Development) |

| Cys-thymopoietin 28-39 on implanted disks | 6 | 6/6 mice developed antibodies |

| Peptide alone (conventional) | 6 | 0/6 mice developed antibodies |

| Peptide complexed with thyroglobulin | 6 | 0/6 mice developed antibodies |

This table presents the results of different immunization strategies aimed at producing antibodies to thymopoietin in mice. nih.gov

This research highlights that Thymopoietin 28-39 corresponds to an antigenic region of the native thymopoietin molecule nih.gov.

Animal models are critical for evaluating the broader immunomodulatory effects of thymopoietin and its fragments. These peptides are known to have a substitution effect for the thymic hormone, playing a role in the induction of T-cell subpopulations and the restoration of impaired immune system reactivity nih.gov.

Experimental animal models can be designed to investigate various aspects of immunomodulation, such as:

Restoration of Cellular Immunity: Evaluating the ability of the peptide to restore T-cell counts or function in immunosuppressed animals.

Adjuvant Effects: Assessing whether the peptide can enhance the immune response to other antigens, such as vaccines.

Anti-Allergic Effects: Using models of allergic reactions, such as FITC-induced ear edema in mice, to determine if the peptide can suppress hypersensitivity responses nih.gov.

Autoimmunity Models: Utilizing mouse strains that spontaneously develop autoimmune diseases to test the therapeutic potential of the peptide in modulating self-reactive immune responses nih.gov.

These in vivo studies provide a comprehensive understanding of the peptide's potential to influence the immune system in a physiological setting nih.govnih.gov.

Skin Surface Microbiota Modulation in Preclinical Models

Research into thymopoietin-related peptides has extended to their effects on the skin microbiome, particularly in preclinical models of skin disorders. Thymopentin (B1683142) (TP5), a synthetic peptide corresponding to the active site of thymopoietin and encompassed by the Cys (28-39) fragment, has been investigated for its therapeutic impact on imiquimod (IMQ)-induced psoriasis in mice. nih.gov This research provides a model for how Cys-Thymopoietin (28-39) could be studied in relation to skin microecology.

In these preclinical models, 16S rRNA sequencing is employed to analyze the composition of the skin microbiota before and after treatment. nih.gov Findings from studies on the related peptide thymopentin showed significant shifts in the bacterial populations on the skin surface. nih.gov Treatment was associated with a notable increase in the relative abundance of certain bacteria, while others were significantly decreased, suggesting a direct or indirect modulatory effect of the peptide on the skin's microbial environment. nih.gov This approach is crucial for understanding the interplay between the peptide, the host's immune response, and the commensal or pathogenic microorganisms residing on the skin. frontiersin.orgnih.gov

Table 1: Modulation of Skin Surface Microbiota by Thymopentin in a Psoriasis Mouse Model

| Bacterial Taxa | Observed Change After Treatment | Significance |

|---|---|---|

| Burkholderia | Significant Increase | Indicates a potential selective promotion of specific commensal bacteria. |

| Pseudomonadaceae_Pseudomonas | Significant Increase | Suggests a shift in the microbial community structure. |

| Staphylococcaceae_Staphylococcus | Significant Decrease | May point to an inhibitory effect on potentially pathogenic species. |

| Aquabacterium | Significant Decrease | Further evidence of a targeted impact on the skin microbiome. |

| Herbaspirillum | Significant Decrease | Contributes to the overall change in microbial diversity. |

| Balneimonas | Significant Decrease | Highlights the complexity of peptide-microbiota interactions. |

Data derived from studies on thymopentin (TP5), a peptide containing the active site of thymopoietin. nih.gov

Immunohistochemical Techniques for Peptide Localization and Cell Identification

Generation of Antiserum to Synthetic Cys-Thymopoietin (28-39)

The development of specific antibodies, or antiserum, against Cys-Thymopoietin (28-39) is a foundational step for its detection in tissues. A notable and effective method for generating antibodies against this specific synthetic peptide involves a unique immunization strategy. nih.gov This technique was developed because conventional immunization methods using the peptide alone or complexed with a carrier protein like thyroglobulin failed to produce an antibody response. nih.gov

The successful method involves coupling the synthetic Cys-Thymopoietin (28-39) peptide to aminophenyl thioether-derivatized paper disks using diazo linkages. nih.govalameed.edu.iq These derivatized disks are then soaked in complete Freund's adjuvant and surgically implanted into the peritoneal cavities of mice. nih.gov Subsequent implantations are performed at intervals without the adjuvant. nih.gov Following a series of implantations, this method has been shown to reliably produce antibodies that react with both the synthetic Cys-Thymopoietin (28-39) peptide and the native thymopoietin protein. nih.gov This approach highlights the importance of antigen presentation in generating a robust immune response to specific peptide fragments.

Table 2: Comparison of Immunization Methods for Cys-Thymopoietin (28-39)

| Immunization Method | Antigen Formulation | Administration Route | Outcome (Antibody Development) |

|---|---|---|---|

| Disk Implantation | Cys-Thymopoietin (28-39) coupled to derivatized paper disks | Peritoneal Cavity Implantation | Successful (6/6 mice developed antibodies) nih.gov |

| Conventional (Peptide Alone) | Synthetic peptide alone | Conventional Injection | Failed (0/6 mice developed antibodies) nih.gov |

| Conventional (Peptide-Carrier) | Synthetic peptide complexed with thyroglobulin | Conventional Injection | Failed (0/6 mice developed antibodies) nih.gov |

This table summarizes the results from a study comparing different methods to generate antibodies against Cys-Thymopoietin (28-39). nih.gov

Localization of Thymopoietin-Containing Cells in Thymic Tissues

Once specific antiserum is generated, immunohistochemical techniques can be used to identify the location of thymopoietin within the thymus gland. Studies utilizing polyclonal anti-thymopoietin antibodies have successfully localized the hormone within cultured thymic reticuloepithelial cells (TREC), which are known to secrete thymic hormones. nih.govnih.gov

Using both light and electron microscopy, these studies have revealed that the subcellular localization of thymopoietin changes as the cells mature in culture. nih.govnih.gov At the beginning of the culture period, the staining for thymopoietin is observed in specific cytoplasmic granules. nih.gov As the culture progresses, particularly around day 12, the staining becomes more diffuse throughout the cytoplasm. nih.govnih.gov In electron microscopy, these localizations correspond to vacuoles of varying sizes and the cytosol, respectively. nih.gov These findings demonstrate that thymopoietin is synthesized and stored within specific compartments of thymic epithelial cells before its potential secretion, and these processes evolve as the cells develop. nih.gov Immunohistochemical analysis of thymus sections typically shows staining in the epithelial cell network of both the cortex and medulla. researchgate.net

Biochemical and Molecular Biology Techniques

Peptide Derivatization and Conjugation Methods

The chemical modification, or derivatization, of Cys-Thymopoietin (28-39) is essential for its use in various research applications, from antibody generation to analytical detection. The cysteine residue within the peptide provides a reactive thiol group that is often targeted for conjugation.

One specific method, used for creating antigens, involves coupling the peptide to aminophenyl thioether-derivatized paper disks through stable diazo linkages. nih.govalameed.edu.iq This effectively immobilizes the peptide on a solid support for immunization.

More broadly, modern biochemical techniques for studying cysteine-containing peptides involve methods for enrichment and enhanced detection. One such strategy uses a resin modified with a maleimide group, which specifically reacts with the thiol group of cysteine to capture the peptide from a complex mixture. mdpi.com Following capture, the peptide can be derivatized with a "fixed charge" tag, such as a 2,4,6-triphenylpyridinium salt. mdpi.com This derivatization adds a permanent positive charge to the peptide, which significantly enhances its ionization efficiency for highly sensitive analysis by mass spectrometry. mdpi.com

Analysis of Intracellular Signaling Molecules

Investigating the biological activity of Cys-Thymopoietin (28-39) requires an analysis of the intracellular signaling pathways it may modulate. While direct signaling data for this specific fragment is limited, research on related thymic peptides provides a framework for the types of analyses that are conducted. For example, studies on thymopentin have shown it can reduce the expression of components of the NF-κB signaling pathway in skin tissues of psoriasis model mice. nih.gov

The analysis of intracellular signaling molecules is a complex process that often involves a combination of computational modeling and experimental validation. nih.gov Key approaches include:

Identifying Signaling Cascades: Researchers aim to understand how receptor engagement by a peptide like Cys-Thymopoietin (28-39) translates into a cellular response. This involves studying key signaling enzymes such as kinases, which are crucial in many pathways. google.com

Computational Modeling: Validated computational models of signaling pathways, such as the Stat3 pathway, can be used to predict how the system will respond to stimuli. nih.gov By performing a systematic in silico screen, researchers can identify novel targets and protein interactions that regulate the pathway. nih.gov

Global Sensitivity Analysis: This computational technique helps identify which parameters and interactions within a signaling network have the most significant impact on the pathway's output. nih.gov This can reveal how the balance between activating and inhibitory signals, such as nuclear export of transcription factors or phosphatase activity, controls the cellular response. nih.gov

Gene Expression Analysis: Clustering methods can be used to group genes that show similar temporal expression patterns in response to a stimulus. nih.gov This helps identify "gene response modules" that are co-regulated and allows researchers to focus on the relationships between these modules rather than individual genes. nih.gov

These methodological approaches allow for a detailed dissection of how an external signal, potentially from a peptide like Cys-Thymopoietin (28-39), is processed within the cell to elicit a specific biological function.

Immunological Assays for Antibody and Cytokine Detection

Research on the specific peptide fragment Thymopoietin, cys (28-39)-, and its direct role in modulating antibody and cytokine responses is not extensively detailed in publicly available scientific literature. Methodological approaches to detect specific antibodies against this fragment or to measure cytokine profiles after its administration have not been prominently documented.

However, based on standard immunological practices for studying peptides and their parent molecules like Thymopoietin, several established assays would be applicable.

Enzyme-Linked Immunosorbent Assays (ELISAs) are a fundamental tool for detecting and quantifying antibodies specific to a particular antigen. In the context of Thymopoietin, cys (28-39)-, a direct or indirect ELISA could be developed. This would involve coating microplate wells with the synthetic peptide to capture specific antibodies present in serum or other biological fluids. The presence of these antibodies would then be detected using an enzyme-conjugated secondary antibody, leading to a measurable colorimetric change.

For cytokine detection, multiplex immunoassays, such as Luminex-based assays or cytokine bead arrays, would be highly informative. These techniques allow for the simultaneous measurement of multiple cytokines in a small sample volume. For instance, if researchers were investigating the immunomodulatory effects of Thymopoietin, cys (28-39)- on peripheral blood mononuclear cells (PBMCs), they could stimulate the cells with the peptide and then analyze the supernatant for a panel of pro-inflammatory and anti-inflammatory cytokines.

The table below outlines a hypothetical experimental design for assessing the immunogenicity of Thymopoietin, cys (28-39)-.

Table 1: Hypothetical Cytokine Profiling in Response to Thymopoietin, cys (28-39)- Stimulation

| Analyte | Sample Type | Assay Method | Potential Finding |

|---|---|---|---|

| Interleukin-2 (IL-2) | Cell Culture Supernatant | Multiplex Immunoassay | Increased levels may indicate T-cell activation. |

| Interleukin-6 (IL-6) | Serum | ELISA | Elevated levels could suggest a pro-inflammatory response. |

| Tumor Necrosis Factor-alpha (TNF-α) | Plasma | Multiplex Immunoassay | Changes may indicate an inflammatory signaling cascade. |

Further research could also employ ELISpot assays to determine the frequency of cytokine-secreting cells at the single-cell level after exposure to the peptide. This would provide more granular data on the specific immune cells responding to Thymopoietin, cys (28-39)-.

Table 2: Research Findings on Related Thymic Peptides While direct data on Thymopoietin, cys (28-39)- is scarce, studies on the parent molecule and other thymic peptides have utilized these immunological assays to demonstrate effects on immune cell populations and cytokine production. These studies serve as a methodological precedent for future investigations into this specific fragment.

| Peptide | Assay Used | Key Finding |

| Thymosin Alpha 1 | ELISA, Flow Cytometry | Increased production of IFN-γ and IL-2 by T-cells. |

| Thymulin | Bioassay, RIA | Modulation of T-cell differentiation and cytokine release. |

These established immunological techniques provide a robust framework for future studies aimed at elucidating the specific immunological functions of Thymopoietin, cys (28-39)-.

Future Research Directions and Unexplored Avenues

Deeper Elucidation of Unclear Immunoregulatory Mechanisms

The immunoregulatory effects of Thymopoietin (B12651440) and its fragments are known to be complex, primarily involving the maturation of T lymphocytes. nih.gov Initial studies identified that a peptide corresponding to positions 29-41 of Thymopoietin could selectively induce the differentiation of T lymphocytes, indicating that the core active site resides within this sequence. nih.gov However, the precise molecular pathways initiated by the 28-39 fragment remain largely uncharacterized.

Future research should focus on:

Signal Transduction Pathways: Identifying the downstream signaling cascades activated upon the binding of Thymopoietin, cys (28-39)- to its cellular receptors on immune cells. This includes investigating the roles of secondary messengers and key protein kinases.

Cytokine Profile Modulation: Determining the specific profile of cytokines and chemokines whose expression is altered in T cells and other immune cells following exposure to the peptide.

Regulatory T Cell Interactions: Exploring the influence of this peptide on the development, function, and stability of regulatory T cell (Treg) populations, which are crucial for maintaining immune tolerance. nih.gov

The mechanism of action for thymic hormones may not involve a traditional, well-defined active center but rather an "active site carrying cumulative chemical signals," a concept that warrants further investigation with this specific fragment. nih.gov

Investigation of Novel Cellular Targets Beyond Traditional Immune Cells

Evidence suggests that the biological activity of Thymopoietin is not restricted to the immune system. The parent hormone is known to interact with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and can regulate the binding of α-bungarotoxin, a neurotoxin that targets these receptors. researchgate.netufrgs.br This interaction points to a potential role in neuromodulation. Furthermore, Thymopoietin is expressed ubiquitously, particularly in cells with high rates of proliferation, suggesting broader physiological functions. mdpi.com

Unexplored avenues in this area include:

Neuronal Cell Interactions: Direct investigation of the binding affinity and functional effects of Thymopoietin, cys (28-39)- on various neuronal subtypes to understand its potential role in neuro-immunomodulation.

Cancer Cell Biology: Given that high levels of Thymopoietin have been associated with tumor cell proliferation, studying the direct effects of the 28-39 fragment on different cancer cell lines could clarify its role in oncology. researchgate.net

Epithelial and Endothelial Cells: Assessing the peptide's impact on the function of epithelial and endothelial cells, which form critical barriers and are involved in inflammatory responses.

Table 1: Potential Non-Immune System Targets for Thymopoietin, cys (28-39)-

| Cellular Target | Interaction with Parent Hormone (Thymopoietin) | Implication for Future Research on cys (28-39) Fragment |

|---|---|---|

| Neuronal Cells | Interacts with nicotinic acetylcholine receptors (nAChRs). researchgate.netufrgs.br | Investigate direct binding and functional modulation of neuronal activity and neuro-inflammatory pathways. |

| Proliferating Cells (e.g., Cancer Cells) | Expressed in highly proliferative cells; linked to cancer cell proliferation. mdpi.comresearchgate.net | Determine if the fragment retains the ability to influence cell cycle and survival in various cancer models. |

| Epithelial Cells | Parent hormone is produced by thymic epithelial cells. nih.gov | Explore potential autocrine or paracrine signaling roles in regulating epithelial cell function and barrier integrity. |

Exploration of Peptide Delivery and Stability Enhancements for Research Tool Development

A significant challenge for the use of peptides as research tools or therapeutics is their inherent instability, including poor proteolytic resistance and short biological half-lives. mdpi.comqub.ac.uk While Thymopoietin, cys (28-39)- has been synthesized for experimental use, its development into a robust in vivo research tool is hampered by these limitations.

Future efforts should be directed toward:

Structural Modifications: Incorporating non-natural D-amino acids or cyclizing the peptide backbone to enhance resistance to enzymatic degradation. mdpi.com

Advanced Formulation: Encapsulating the peptide in nanocarriers, such as liposomes or polymeric nanoparticles, to improve its pharmacokinetic profile and enable targeted delivery. nih.gov

Conjugation Strategies: Utilizing techniques like PEGylation to increase the hydrodynamic size of the peptide, thereby prolonging its circulation time and reducing renal clearance.

Table 2: Potential Strategies to Enhance Peptide Stability and Delivery

| Enhancement Strategy | Primary Goal | Applicability to Thymopoietin, cys (28-39)- |

|---|---|---|

| Cyclization | Increase resistance to exopeptidases and constrain conformation. mdpi.com | Connecting the N- and C-termini could lock the peptide into a more stable and potentially more active conformation. |

| D-Amino Acid Substitution | Enhance resistance to proteolytic enzymes. qub.ac.uk | Strategically replacing L-amino acids with their D-enantiomers can significantly increase the peptide's half-life. |

| PEGylation | Prolong circulation time and reduce immunogenicity. nih.gov | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains would improve the peptide's utility for in vivo studies. |

| Nanoparticle Formulation | Protect from degradation and allow for targeted delivery. nih.gov | Encapsulation could overcome biological barriers and deliver the peptide specifically to tissues of interest, such as lymphoid organs. |

Advanced Computational Modeling for Structure-Function Prediction

The biological activity of peptide fragments is intimately linked to their three-dimensional structure. Research has suggested that the tertiary structure of the full Thymopoietin hormone is important for the optimal configuration of its active site. nih.gov However, specific computational studies on the 28-39 fragment are lacking.

Advanced computational modeling could provide significant predictive power by:

Molecular Dynamics Simulations: Simulating the conformational dynamics of Thymopoietin, cys (28-39)- in an aqueous environment to predict its most stable structures.

Receptor Docking Studies: Modeling the interaction between the peptide and its putative receptors (such as nAChRs or immune cell receptors) to identify key binding residues and predict binding affinity.

In Silico Mutagenesis: Computationally substituting amino acids within the 28-39 sequence to predict how such changes would affect structure and receptor binding, thereby guiding the design of more potent or specific analogs.

Role in Thymic Microenvironment and Stromal Cell Development

The thymus provides a complex microenvironment essential for T cell development, orchestrated largely by thymic epithelial cells (TECs) that produce hormones like Thymopoietin. nih.govresearchgate.net This environment relies on intricate crosstalk between developing thymocytes and stromal cells. researchgate.netfrontiersin.org While Thymopoietin is a product of TECs, the direct effect of its active fragments on the stromal cells themselves is an under-investigated feedback loop.

Future research should explore:

TEC Proliferation and Differentiation: The effect of exogenous Thymopoietin, cys (28-39)- on the growth, survival, and differentiation of TECs in culture.

Stromal Cell Gene Expression: How this peptide modulates the expression of key genes in TECs and other stromal cells, such as those for chemokines, cytokines, and Notch ligands (e.g., Delta-like 4), which are critical for T cell development. plos.org

Thymic Architecture: The role of the peptide in maintaining the structural integrity and organization of the thymic cortex and medulla.

Potential for Developing Highly Specific Research Probes

The synthetic nature of Thymopoietin, cys (28-39)-, and the inclusion of a cysteine residue, makes it an ideal candidate for chemical modification to create powerful research probes. This peptide has already been used to generate specific antibodies, demonstrating its utility as a tool. researchgate.net

This potential can be expanded by:

Fluorescent Labeling: Conjugating fluorophores to the peptide to visualize its binding to cell surfaces via flow cytometry or microscopy, allowing for the identification and isolation of target cells.

Biotinylation: Attaching biotin (B1667282) to the peptide for use in affinity purification to isolate its cellular receptors or in sensitive detection assays.

Radiolabeling: Incorporating a radioactive isotope to enable quantitative receptor binding assays and in vivo imaging to track the peptide's biodistribution.

These probes would be invaluable for definitively identifying the peptide's cellular targets and quantifying its interactions, moving beyond functional assays to direct biochemical characterization.

Q & A

How to apply the FINER criteria to evaluate research questions on Thymopoietin’s nuclear roles?

- Feasible : Ensure access to cardiac tissue biobanks and CRISPR-edited cell models.

- Interesting : Focus on unresolved questions, such as isoform-specific interactions.

- Novel : Explore understudied post-translational modifications (e.g., phosphorylation at Cys residues).

- Ethical : Adhere to IRB protocols for human tissue use.

- Relevant : Align with NIH priorities on genetic cardiomyopathies .

Data Presentation Guidelines

Q. What standards should be followed when presenting structural data on Thymopoietin fragments?

- Methodological Answer : Adhere to IUPAC nomenclature for peptide sequences and PDB guidelines for depositing structural data. Use PyMol or ChimeraX for high-resolution molecular visualization. Include Ramachandran plots in supplements to validate model quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.